3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine is a chemical compound classified under the category of tetrahydrobenzoazepines. This compound is notable for its structural complexity and potential pharmacological applications. It is characterized by the presence of a methoxy group and a cyclopentyl substituent, which contribute to its unique properties and biological activity.
The compound is cataloged under the Chemical Abstracts Service with the number 50351-80-9. It is also referred to by various synonyms, including 2,3,4,5-tetrahydro-7-methoxy-1H-benzazepine and 1H-3-benzazepine, 2,3,4,5-tetrahydro-7-methoxy-. Its molecular formula is C11H15NO, with a molecular weight of approximately 177.24 g/mol .
3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine belongs to the broader class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. This specific compound has garnered interest due to its potential as a selective agonist for serotonin receptors, specifically the 5-HT2C receptor .
The synthesis of 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine can be achieved through several methods. One notable approach involves the cyclization of appropriate precursors under acidic conditions or via catalytic hydrogenation processes.
The synthetic pathway typically starts from readily available aromatic compounds or imines. For instance, one method may involve the use of cyclopentylamine and methoxy-substituted aromatic aldehydes in a condensation reaction followed by cyclization to form the azepine ring. The reaction conditions often require careful control of temperature and pressure to optimize yield and selectivity .
The molecular structure of 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine features a fused bicyclic system that includes a benzene ring and a saturated azepine ring. The methoxy group at position seven contributes to the compound's lipophilicity and potential receptor interactions.
The compound's structural data can be summarized as follows:
This structural configuration allows for various conformational isomers that may exhibit different biological activities .
3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine can participate in several chemical reactions typical for nitrogen-containing heterocycles. These include electrophilic aromatic substitution due to the presence of the methoxy group and nucleophilic attacks at the nitrogen atom.
In laboratory settings, reactions involving this compound may include:
The mechanism of action for 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine primarily involves its interaction with serotonin receptors in the brain. As a selective agonist for the 5-HT2C receptor subtype, it may modulate neurotransmitter release and influence various physiological processes such as mood regulation and appetite control.
Studies suggest that compounds with similar structures exhibit significant activity at serotonin receptors with varying degrees of selectivity. The binding affinity and efficacy at these receptors can be quantitatively assessed using radiolabeled ligand binding assays .
The physical properties of 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and during chemical manipulations .
3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine has potential applications in medicinal chemistry as a lead compound for developing new therapeutics targeting serotonin-related disorders such as depression and anxiety. Its ability to selectively activate serotonin receptors makes it a candidate for further pharmacological studies aimed at understanding its effects on mood regulation and appetite control.
Additionally, this compound may serve as an important intermediate in synthesizing more complex molecules within pharmaceutical research .
The construction of the benzazepine core for 3-cyclopentyl-7-methoxy derivatives primarily leverages ring-expansion strategies from indoline or tetrahydroisoquinoline precursors. A key method involves the Beckmann rearrangement of substituted indanone oximes, where the carbonyl group at the C3 position of the indane system undergoes expansion to form the seven-membered lactam. Subsequent reduction with LiAlH₄ converts the lactam to the cyclic amine scaffold [4]. Alternative pathways include aza-Pictet-Spengler cyclization of 2-(3-methoxyphenyl)ethylamine derivatives with aldehydes under acidic catalysis, though this method requires precise control of ring size to avoid six-membered byproducts [6].
Critical Optimization Parameters:
Table 1: Comparative Analysis of Benzazepine Ring-Expansion Methods
Precursor Type | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Indanone oxime | BF₃·Et₂O, then LiAlH₄ | 82 | High regioselectivity |
Bromo-tetrahydroisoquinoline | Pd-catalyzed carbonylation | 75 | Functional group tolerance |
2-Arylethylamines | AcOH/NaBH₃CN, 60°C | 68 | Single-step process |
Installation of the 3-cyclopentyl moiety employs two complementary strategies: direct N-alkylation and transition metal-catalyzed C–N coupling. Alkylation utilizes cyclopentyl bromide under phase-transfer conditions (50% NaOH/TBAB), achieving moderate yields (65–70%). However, over-alkylation at N1 and C3 positions necessitates chromatographic separation, reducing overall efficiency [7].
Superior results are attained via Buchwald-Hartwig amination of 3-bromo-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine with cyclopentylamine. Optimized conditions (Pd₂(dba)₃/XPhos, KOtBu, 100°C) achieve 89% coupling yield with <2% dialkylation [1]. The reaction tolerates diverse amine nucleophiles but exhibits steric sensitivity—neopentylamine yields drop to 55% versus cyclopentylamine’s 89% [1].
Microwave-assisted catalysis further enhances efficiency:
Regioselective methoxy positioning at C7 requires directed ortho-metalation (DoM) strategies to override the inherent C4/C6 electrophilic substitution bias. Key approaches include:
Protection-Directed Specificity: Temporary N1 protection (Boc, Ts, or Ac) blocks competing electrophilic pathways. Tosyl protection enables electrophilic bromination at C7 (92% yield), followed by Cu-catalyzed methoxylation [3]. Deprotection under mild conditions (Mg/MeOH) preserves the azepine core integrity [7].
Table 2: Methoxy Functionalization Regioselectivity Under Different Directing/Protecting Groups
N1-Protecting Group | Directing Group | C7 Selectivity (%) | Byproducts (%) |
---|---|---|---|
Boc | None | >99 | <1 |
Ts | Br (C4) | 92 | 8 (C5/C6) |
Ac | CONEt₂ | 85 | 15 (C6) |
Unprotected | None | 45 | 55 (C4/C6) |
Chiral resolution of 3-cyclopentyl derivatives exploits three methodologies: chiral auxiliary-mediated cyclization, enzymatic kinetic resolution, and diastereomeric salt crystallization. The most effective route involves Evans oxazolidinone auxiliaries attached to the acyclic precursor before ring closure. Cyclization with TiCl₄/TEA yields cis-3-cyclopentyl azepines with 98% de, though auxiliary removal requires multi-step processing [6].
Catalytic Asymmetric Hydrogenation: Prochiral 3-methylene benzazepines undergo enantioselective reduction using Rh(I)-(S)-BINAP catalysis (H₂, 50 psi). Optimization revealed:
Dynamic Kinetic Resolution (DKR): Racemic N-acyl-3-bromoazepines undergo Pd-catalyzed coupling with cyclopentylzinc reagents under chiral ligands (e.g., (R)-DTBM-SEGPHOS), achieving 90% ee and 85% yield. The process inverts stereochemistry at C3 via reversible bromide dissociation [3].
Table 3: Enantioselectivity in 3-Cyclopentyl Benzazepine Synthesis
Method | Chiral Source | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Evans auxiliary cyclization | (4R)-PhOxazolidinone | 98 | 82 | Auxiliary removal steps |
Catalytic hydrogenation | Rh-(S)-BINAP | 94 | 91 | Sensitive to O₂ |
Enzymatic resolution (lipase) | Pseudomonas fluorescens | 88 | 45 | 50% max yield |
Diastereomeric salt formation | (1R)-Camphorsulfonic acid | 99 | 65 | Low solubility |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1